
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, also known as phenylpyrrolidinone (PPO) or N-phenylpyrrolidin-2-one, is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and chemical industries. It is a versatile compound with a unique structure that can be used as a precursor for various compounds and as a building block for different applications.
Wissenschaftliche Forschungsanwendungen
LDL Receptor Upregulation
Research by Ito et al. (2002) focused on developing a practical method for synthesizing compounds that act as upregulators of the LDL receptor. Among these compounds, a related chemical, N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, was synthesized. This synthesis is important in the context of regulating LDL cholesterol levels, which is a significant factor in cardiovascular health (Ito et al., 2002).
Antibacterial Agent Development
The synthesis and properties of related compounds, such as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, have been explored for their antibacterial properties. Rosen et al. (1988) found that certain enantiomers of this compound show significant antibacterial activity, particularly against aerobic and anaerobic bacteria (Rosen et al., 1988).
Pharmacological Properties
Gevorgyan et al. (2017) synthesized derivatives of phenylpropanoids, including 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one. These compounds were found to have anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, indicating their potential for pharmacological applications (Gevorgyan et al., 2017).
Chemical Synthesis and Catalysis
The work of Bastin et al. (2001) involved the synthesis of optically active ferrocenyl amino alcohols, which were used as chiral catalysts in the asymmetric addition of diethylzinc to benzaldehyde, yielding products like 1-phenylpropanol. Such research is crucial in the field of organic synthesis and catalysis (Bastin et al., 2001).
Enzymatic Studies
Abdel-Monem (1975) investigated the enzymatic N-demethylation of tertiary amines, using compounds like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane. This research offers insights into the biochemical processes involving tertiary amines and their metabolites (Abdel-Monem, 1975).
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)13(16)15-8-7-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWINXTZZBBCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



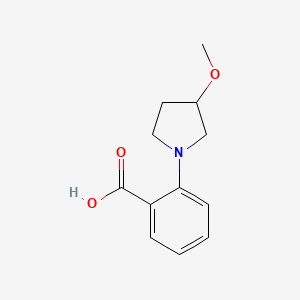


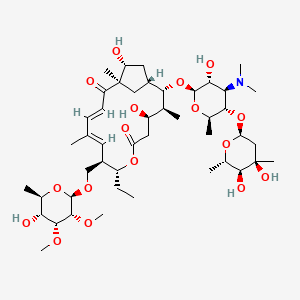
![2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3,4,4a,8,9,12a-hexahydro-2H,7H-1,10-dioxanaphthacene-5,12-dione](/img/structure/B1474398.png)
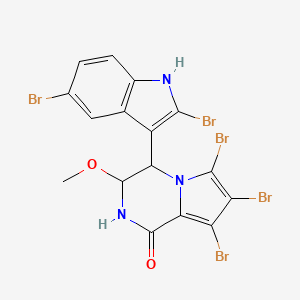
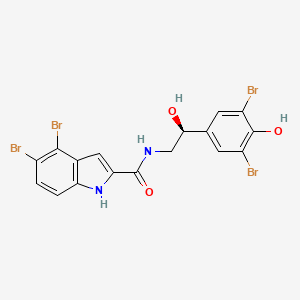
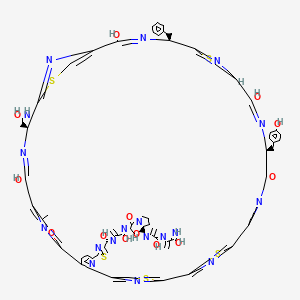



![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)

